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Compound of Interest

Compound Name: LY2940094

Cat. No.: B608728 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
LY2940094 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ)

peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] As an

orally bioavailable compound that penetrates the central nervous system, it has been

investigated for its therapeutic potential in a variety of conditions, including depression, alcohol

dependence, and eating disorders.[2][3][4] N/OFQ, the endogenous ligand for the NOP

receptor, is involved in regulating numerous physiological processes, including pain, mood, and

reward pathways.[3] By blocking the NOP receptor, LY2940094 can modulate these pathways,

for instance, by preventing ethanol-stimulated dopamine release in the nucleus accumbens.[3]

These application notes provide a comprehensive protocol for the preparation and

administration of LY2940094 to mice via oral gavage, based on established preclinical studies.

Mechanism of Action: NOP Receptor Antagonism
LY2940094 exerts its primary effects by competitively binding to the NOP receptor, thereby

preventing the endogenous ligand N/OFQ from activating it. This blockade inhibits downstream

signaling cascades that are typically initiated by N/OFQ. In the context of reward and addiction,

this antagonism has been shown to block ethanol-induced dopamine release, a key process in

the reinforcing effects of alcohol.[3] Recent research also suggests that LY2940094 may
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promote oligodendrocyte generation through a mechanism independent of the NOP receptor,

indicating potential applications in demyelinating diseases.
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Caption: NOP receptor signaling pathway and antagonism by LY2940094.

Quantitative Data Summary
The following table summarizes dosages and significant findings from various preclinical

studies involving the oral administration of LY2940094 in mice.
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Mouse Strain
Dosage (mg/kg,

p.o.)

Dosing

Regimen
Key Findings Reference

C57Bl/6 (DIO) 20 Single dose

Reduced fasting-

induced food

intake and body

weight over 24

hours.

[1]

C57Bl/6 3, 10, 30 Single dose

Dose-

dependently

decreased

immobility in

fear-conditioning

assays; 30

mg/kg was the

minimal effective

dose.

[5]

N/A 10 Single dose

Resulted in 62%

NOP receptor

occupancy in the

brain.

[6]

NOP(+/+) 3, 30 Single dose

Reduced feeding

in 15-hour fasted

mice. Effect was

absent in

NOP(-/-)

knockout mice.

[1]

C57BL/6 30
Daily for 1, 2, or

3 weeks

Used in a

cuprizone-

induced

demyelination

model to assess

effects on

remyelination.
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Experimental Protocols
A validated method for preparing LY2940094 for oral administration is to use a Captisol-based

vehicle, which enhances solubility.[6]

Vehicle Components:

20% Captisol® (w/v)

25 mM Phosphate Buffer (pH 3.0)

Procedure:

Prepare the 25 mM phosphate buffer and adjust the pH to 3.0.

Dissolve Captisol® in the phosphate buffer to a final concentration of 20% (e.g., 200 mg of

Captisol® per 1 mL of buffer).

Weigh the appropriate amount of LY2940094 (adjusting for the L-tartaric acid salt weight if

applicable).[6]

Dissolve the LY2940094 powder in the 20% Captisol vehicle to achieve the desired final

concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg volume).

Ensure the solution is clear and fully dissolved. Prepare fresh daily.[6]

Note: If using an alternative vehicle, common options include aqueous solutions with

suspending agents like 0.5% carboxymethyl cellulose or 0.05% Tween 80.[7] However, the

optimal vehicle should be determined empirically.

This protocol outlines the standard procedure for administering the prepared LY2940094
solution to mice.

Materials:

Mouse scale
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Appropriately sized gavage needle (18-20 gauge, 1-1.5 inches with a rounded tip for adult

mice)

1 mL syringe

Prepared LY2940094 formulation

Procedure:

Animal Preparation: Weigh the mouse accurately to calculate the precise volume of the

solution to be administered. The recommended maximum volume for oral gavage is 10

mL/kg, though smaller volumes are preferable to minimize risk of reflux.[6]

Volume Calculation:

Volume (mL) = (Mouse Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)

Example: For a 25g (0.025 kg) mouse and a 30 mg/kg dose with a 3 mg/mL solution:

(0.025 kg * 30 mg/kg) / 3 mg/mL = 0.25 mL

Gavage Needle Measurement: Before the first use on a cohort of similar-sized mice,

measure the correct insertion depth. Place the gavage needle alongside the mouse, with

the tip at the corner of the mouth. The correct length is from the mouth to the last rib

(xiphoid process). Mark this depth on the needle with a permanent marker.

Animal Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize

the head and straighten the neck and esophagus. The body should be held securely.

Gavage Administration:

Gently insert the gavage needle into the diastema (the gap between the incisors and

molars) and advance it along the roof of the mouth.

The needle should pass smoothly into the esophagus with no resistance. If resistance is

met, withdraw and reposition. Do not force the needle, as this can cause perforation of

the esophagus or trachea.
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Advance the needle to the pre-measured mark.

Slowly depress the syringe plunger to administer the solution.

Post-Administration:

Slowly and gently remove the gavage needle.

Return the mouse to its home cage and monitor for at least 10-15 minutes for any signs

of distress, such as difficulty breathing or leakage of the solution from the mouth or

nose, which could indicate improper administration.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study using oral gavage of

LY2940094.
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Caption: General experimental workflow for LY2940094 oral gavage studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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